7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound with a molecular formula of C20H12N6 and a molecular weight of 336.3 g/mol This compound is notable for its unique structure, which combines benzimidazole, phenyl, pyrazolo, and pyrimidine moieties
Mechanism of Action
Target of action
Benzimidazole derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis . Pyrazolopyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors, which could make them useful in treating a variety of diseases, including cancer.
Preparation Methods
The synthesis of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves multiple steps. One common synthetic route includes the reaction of benzimidazole derivatives with phenylpyrazolo[1,5-a]pyrimidine intermediates under specific conditions. The reaction typically requires the use of solvents such as ethanol and catalysts like piperidine . The crude products are often purified using column chromatography on silica gel .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer research.
Medicine: Its derivatives are being explored for their cytotoxic activities against various cancer cell lines.
Industry: It is used in the development of semiconductors and other electronic materials.
Comparison with Similar Compounds
Compared to other similar compounds, 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of benzimidazole and pyrazolo[1,5-a]pyrimidine moieties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their structural configuration.
Benzimidazole derivatives: While these compounds share the benzimidazole moiety, they lack the pyrazolo[1,5-a]pyrimidine structure, resulting in different biological activities.
This compound’s distinct structure and potent biological activities make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-[4-(benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N6/c21-11-15-12-24-26-18(9-10-22-20(15)26)14-5-7-16(8-6-14)25-13-23-17-3-1-2-4-19(17)25/h1-10,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHIGYWMDHIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=CC=NC5=C(C=NN45)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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